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Compound of Interest

Compound Name:
3-(Benzyloxy)-2-hydroxypropanoic

acid

CAS No.: 374936-90-0

Cat. No.: B3021872

Get Quote

Executive Summary & Compound Identity
(S)-3-(benzyloxy)-2-hydroxypropanoic acid is a critical chiral building block used in the

synthesis of complex ether lipids, nucleoside analogs, and enzyme inhibitors. It is structurally

the 3-O-benzyl ether of L-glyceric acid.

CAS Number: 127744-27-8 (Free Acid)

Synonyms: O-Benzyl-L-glyceric acid; (S)-2-Hydroxy-3-(phenylmethoxy)propanoic acid.

Molecular Formula: C₁₀H₁₂O₄

Molecular Weight: 196.20 g/mol

Physical State: White to pale yellow solid (low melting) or viscous syrup depending on purity

and hydration.
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Core Challenge: Optical Rotation Variability
Unlike rigid crystalline standards, the optical rotation (

) of this compound is highly sensitive to solvent, concentration, and ionization state (free acid
vs. salt). Literature values for the free acid are often inconsistent due to its hygroscopic nature
and tendency to form intermolecular hydrogen bonds.

Key Technical Insight: The "Sign Inversion" phenomenon is common in glyceric acid

derivatives.

L-Glyceric Acid (Free Acid): Typically Dextrorotatory (+) in water.

L-Glyceric Acid (Ca/Zn Salts): Typically Levorotatory (-) in water.

O-Benzyl Derivative: The bulky benzyl group and solvent interactions (e.g., CHCl₃ vs.

MeOH) can shift the rotation significantly. Validation via Chiral HPLC or derivatization to the

methyl ester is recommended over relying solely on the free acid's rotation.

Comparative Optical Rotation Data
The following table summarizes the expected optical behavior of the target molecule and its

direct derivatives/precursors. Use these values as reference points for validating your

synthesis.
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Compound
Structure /
State

Solvent (Approx.) Notes

(S)-3-

(benzyloxy)-2-

hydroxypropanoi

c acid

Free Acid MeOH
-2.0° to +5.0°

(Variable)

Value is small

and solvent-

dependent. Often

reported as "low

magnitude".

Calcium (S)-3-

(benzyloxy)-2-

hydroxypropanoa

te

Calcium Salt H₂O -10.0° to -15.0°

Salts of L-

glyceric acid

derivatives are

consistently

levorotatory.

Methyl (S)-3-

(benzyloxy)-2-

hydroxypropanoa

te

Methyl Ester CHCl₃ -8.0° to -12.0°

Preferred form

for

characterization.

More stable and

reproducible.

(S)-O-

Benzylserine
Precursor H₂O / HCl -5.0° to -7.0°

Starting material

for diazotization

route.

L-(+)-Glyceric

Acid
Core Scaffold H₂O +2.1°

Reference for the

(S)-configuration

core.

Critical Note: If your measured rotation for the free acid is close to zero, do not assume

racemization. Convert a small aliquot to the methyl ester (using TMS-diazomethane or

MeOH/H₂SO₄) and measure the rotation of the ester in Chloroform.
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Synthetic Route & Stereochemical Integrity
The most reliable route to (S)-3-(benzyloxy)-2-hydroxypropanoic acid is the Diazotization of

O-Benzyl-L-Serine. This reaction proceeds with Retention of Configuration (via a double

inversion mechanism involving the neighboring carboxylate group).

Pathway Diagram

(S)-O-Benzyl-L-Serine
(Precursor)

Diazonium Intermediate
[Unstable]

NaNO2, H2SO4
0°C α-Lactone Intermediate

(Transient)

-N2
(Intramolecular Attack) (S)-3-(benzyloxy)-2-hydroxypropanoic acid

(Target)

H2O Attack
(Retention of Config) Methyl Ester Derivative

(For Analysis)

MeOH, H+
(Derivatization)

Click to download full resolution via product page

Figure 1: Synthesis via diazotization.[1][2][3] The formation of the transient α-lactone ensures

the incoming water molecule attacks from the same side as the leaving nitrogen, resulting in

overall retention of the (S)-configuration.

Experimental Protocols
Protocol A: Synthesis via Diazotization
Objective: Convert (S)-O-Benzylserine to (S)-3-(benzyloxy)-2-hydroxypropanoic acid.

Preparation: Dissolve (S)-O-Benzyl-L-Serine (1.0 eq) in 0.5 M H₂SO₄ (10 eq). Cool the

solution to 0°C in an ice bath.

Diazotization: Dropwise add a solution of NaNO₂ (1.5 eq) in water over 1 hour. Maintain

temperature < 5°C to prevent side reactions.

Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight. Nitrogen

gas evolution will be observed.

Extraction: Saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate.

Purification: Dry organic layers over MgSO₄ and concentrate in vacuo. The product is often

obtained as a viscous oil that may solidify upon standing or cooling.

Yield: Typically 70-85%.
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Protocol B: Validation of Optical Purity (Methyl Ester
Method)
Objective: Confirm enantiomeric excess (ee) if the free acid rotation is ambiguous.

Derivatization: Dissolve 50 mg of the crude acid in 1 mL MeOH. Add 2 drops of conc. H₂SO₄

and reflux for 1 hour (or use TMS-Diazomethane in ether/MeOH for 10 min).

Workup: Dilute with water, extract with Ether/Hexane, dry, and concentrate.

Measurement: Dissolve the resulting Methyl Ester in Chloroform (CHCl₃) to a concentration

of 1.0 g/100 mL (c=1).

Analysis: Measure

.[4][5]

Target: Approx -10° (Levorotatory).

Comparison: If the value is positive or zero, check for racemization or contamination with

starting material.

Troubleshooting & Quality Control
Observation Probable Cause Corrective Action

Rotation is ~0° Solvent effect or Racemization

Switch solvent to Methanol or

Acetone. If still 0, derivatize to

ester.

Low Yield Incomplete Diazotization
Ensure NaNO₂ is fresh.

Increase reaction time at 0°C.

Product is Brown Oil
Decomposition / Nitrogen

Oxides

Use purer NaNO₂. Perform

extraction quickly. Decolorize

with activated charcoal.

NMR shows impurities
Elimination side-product

(Acrylic acid)

Keep temperature strictly <

5°C during addition. Avoid

strong heating during workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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